9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-7-chloro-3-methyl-
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Overview
Description
9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-7-chloro-3-methyl- is a complex organic compound with the molecular formula C18H14ClN3O. This compound is part of the imidazo[1,2-d][1,4]diazepine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-7-chloro-3-methyl- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations .
Chemical Reactions Analysis
Types of Reactions
9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-7-chloro-3-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-7-chloro-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential therapeutic applications, such as developing new drugs for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-7-chloro-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-methyl-9H-dibenzo[b,f]imidazo[1,2-d][1,4]diazepine: Similar in structure but with different substituents, leading to distinct properties and applications.
9H-dibenzo[c,f]imidazo[1,2-a]azepin-9-one: Another related compound with variations in the ring structure and functional groups.
Uniqueness
The uniqueness of 9H-Dibenz(b,f)imidazo(1,2-d)(1,4)diazepine, 9-acetyl-7-chloro-3-methyl- lies in its specific combination of functional groups and ring structure, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62538-90-3 |
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Molecular Formula |
C18H14ClN3O |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
1-(16-chloro-3-methyl-2,5,13-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),3,5,7,9,11,15,17-octaen-13-yl)ethanone |
InChI |
InChI=1S/C18H14ClN3O/c1-11-10-20-18-14-5-3-4-6-15(14)22(12(2)23)17-9-13(19)7-8-16(17)21(11)18/h3-10H,1-2H3 |
InChI Key |
CXACWSKIWFKFAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2N1C3=C(C=C(C=C3)Cl)N(C4=CC=CC=C42)C(=O)C |
Origin of Product |
United States |
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